molecular formula C22H23NO B15039098 (3Z,5E)-3,5-Bis(phenylmethylidene)-1-propylpiperidin-4-one

(3Z,5E)-3,5-Bis(phenylmethylidene)-1-propylpiperidin-4-one

Cat. No.: B15039098
M. Wt: 317.4 g/mol
InChI Key: PYSJHLKVOITXQC-TVGQLCNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z,5E)-3,5-Bis(phenylmethylidene)-1-propylpiperidin-4-one is a synthetic organic compound characterized by its unique structure, which includes two phenylmethylidene groups attached to a piperidin-4-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5E)-3,5-Bis(phenylmethylidene)-1-propylpiperidin-4-one typically involves the condensation of 1-propylpiperidin-4-one with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bonds in the phenylmethylidene groups. The reaction is usually performed in an organic solvent like ethanol or methanol, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z,5E)-3,5-Bis(phenylmethylidene)-1-propylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The phenylmethylidene groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(3Z,5E)-3,5-Bis(phenylmethylidene)-1-propylpiperidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of (3Z,5E)-3,5-Bis(phenylmethylidene)-1-propylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylidene groups may facilitate binding to hydrophobic pockets in proteins, while the piperidin-4-one ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3Z,5E)-3,5-Bis(phenylmethylidene)-1-methylpiperidin-4-one: Similar structure but with a methyl group instead of a propyl group.

    (3Z,5E)-3,5-Bis(phenylmethylidene)-1-ethylpiperidin-4-one: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of (3Z,5E)-3,5-Bis(phenylmethylidene)-1-propylpiperidin-4-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may provide distinct steric and electronic effects compared to methyl or ethyl groups, potentially leading to different interactions with molecular targets and unique applications in research and industry.

Properties

Molecular Formula

C22H23NO

Molecular Weight

317.4 g/mol

IUPAC Name

(3Z,5E)-3,5-dibenzylidene-1-propylpiperidin-4-one

InChI

InChI=1S/C22H23NO/c1-2-13-23-16-20(14-18-9-5-3-6-10-18)22(24)21(17-23)15-19-11-7-4-8-12-19/h3-12,14-15H,2,13,16-17H2,1H3/b20-14-,21-15+

InChI Key

PYSJHLKVOITXQC-TVGQLCNQSA-N

Isomeric SMILES

CCCN1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C\C3=CC=CC=C3)/C1

Canonical SMILES

CCCN1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1

Origin of Product

United States

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